![molecular formula C17H12FNO5S2 B2883719 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid CAS No. 882747-66-2](/img/structure/B2883719.png)
3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid (3FSTA) is a small molecule that has gained attention in recent years due to its potential applications in a variety of scientific research fields. This molecule is a member of the thiophenecarboxylic acid family, which is a group of compounds that have been extensively studied for their various biological and pharmacological properties. 3FSTA has been shown to possess unique properties that make it a promising candidate for use in drug discovery and development, as well as in the study of biological processes.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid involves the reaction of 3-fluorophenylsulfonyl chloride with 4-aminophenol to form 4-{[(3-Fluorophenyl)sulfonyl]amino}phenol. This intermediate is then reacted with 2-thiophenecarboxylic acid to form the final product.
Starting Materials
3-fluorophenylsulfonyl chloride, 4-aminophenol, 2-thiophenecarboxylic acid
Reaction
Step 1: 3-fluorophenylsulfonyl chloride is reacted with 4-aminophenol in the presence of a base such as triethylamine to form 4-{[(3-Fluorophenyl)sulfonyl]amino}phenol., Step 2: 4-{[(3-Fluorophenyl)sulfonyl]amino}phenol is then reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid.
Aplicaciones Científicas De Investigación
3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been studied for its potential applications in a variety of scientific research fields. For example, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been found to possess unique properties that make it a promising candidate for use in drug discovery and development. In particular, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been studied for its potential applications in the study of biological processes, such as gene expression, cell signaling, and protein-protein interactions. 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has also been studied for its potential applications in the development of therapeutic agents, such as antibiotics, antivirals, and antifungals.
Mecanismo De Acción
The exact mechanism of action of 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid is not yet fully understood. However, it is believed that 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators. Additionally, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes. 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has also been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid have been studied in various cell types and animal models. In general, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer properties. For example, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been shown to reduce inflammation in a variety of animal models, including mice and rats. Additionally, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been found to possess anti-oxidative properties, which may be beneficial in the prevention and treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid in laboratory experiments include its low cost and easy availability. Additionally, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid can be easily synthesized using a variety of methods, and its unique properties make it a promising candidate for use in drug discovery and development. The main limitation of using 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid in laboratory experiments is its lack of specificity, as it has been shown to inhibit the activity of multiple enzymes. Additionally, the exact mechanism of action of 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid is not yet fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
The potential future directions for 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid include further research into its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid may be useful in the study of biological processes, such as gene expression, cell signaling, and protein-protein interactions. Furthermore, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid may be useful in the development of therapeutic agents, such as antibiotics, antivirals, and antifungals. Finally, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid may be useful in the prevention and treatment of various diseases, such as cancer, inflammation, and oxidative stress.
Propiedades
IUPAC Name |
3-[4-[(3-fluorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO5S2/c18-11-2-1-3-14(10-11)26(22,23)19-12-4-6-13(7-5-12)24-15-8-9-25-16(15)17(20)21/h1-10,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGBPJPOWUVYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2883636.png)
![3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2883637.png)
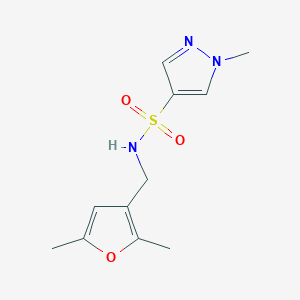
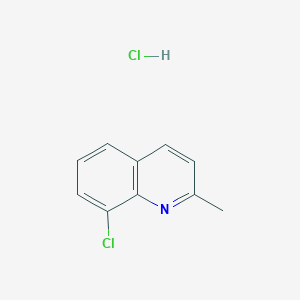
![Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazino]benzenecarboxylate](/img/structure/B2883642.png)
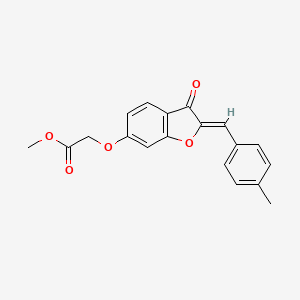
![1-[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2883644.png)
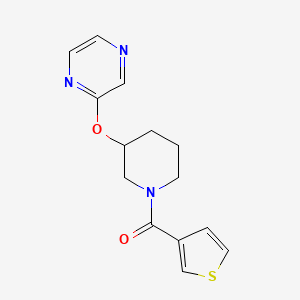
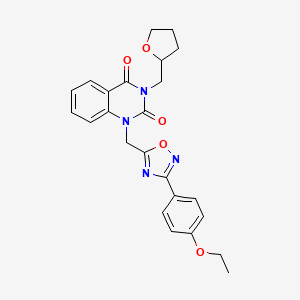
![2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883648.png)
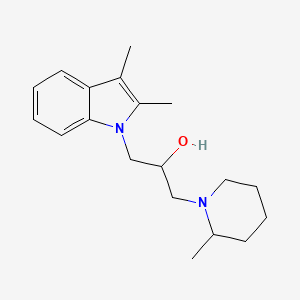
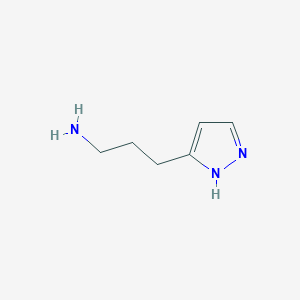
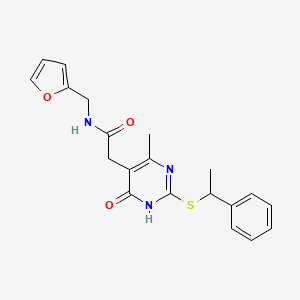
![2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2883659.png)